
1-(Diaminomethyl)pyrrolidin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diaminomethyl)pyrrolidin-2-ol is a versatile organic compound featuring a pyrrolidine ring with a hydroxyl group at the second position and a diaminomethyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Diaminomethyl)pyrrolidin-2-ol can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with formaldehyde and ammonia under controlled conditions. This reaction typically proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to ensure consistent product quality and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Diaminomethyl)pyrrolidin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-(Diaminomethyl)pyrrolidin-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(Diaminomethyl)pyrrolidin-2-ol exerts its effects involves interactions with various molecular targets. The diaminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The hydroxyl group may also participate in hydrogen bonding, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Pyrrolidine: Lacks the hydroxyl and diaminomethyl groups, resulting in different chemical properties and reactivity.
Prolinol: Contains a hydroxyl group but lacks the diaminomethyl group, leading to distinct biological activities.
Pyrrolidin-2-one: Features a carbonyl group instead of a hydroxyl group, altering its chemical behavior and applications.
Uniqueness: 1-(Diaminomethyl)pyrrolidin-2-ol is unique due to the presence of both the hydroxyl and diaminomethyl groups, which confer specific reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and form stable complexes with biological molecules makes it a valuable compound in multiple research and industrial contexts.
Propiedades
Fórmula molecular |
C5H13N3O |
|---|---|
Peso molecular |
131.18 g/mol |
Nombre IUPAC |
1-(diaminomethyl)pyrrolidin-2-ol |
InChI |
InChI=1S/C5H13N3O/c6-5(7)8-3-1-2-4(8)9/h4-5,9H,1-3,6-7H2 |
Clave InChI |
CRNZZAPPFIAWLE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B13098267.png)
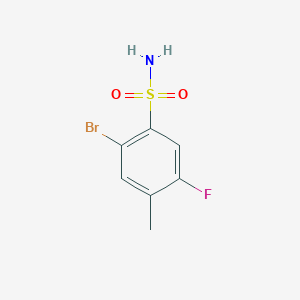
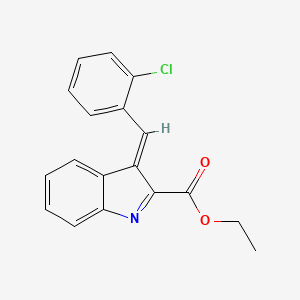
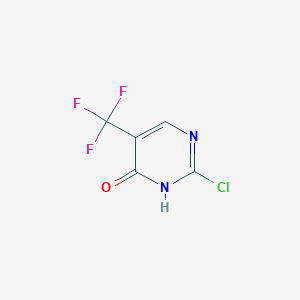
![[(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic acid](/img/structure/B13098299.png)
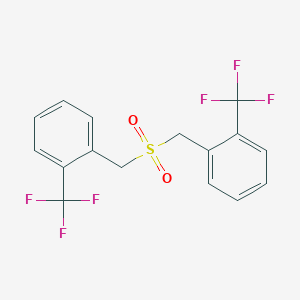
![5-(3-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13098303.png)
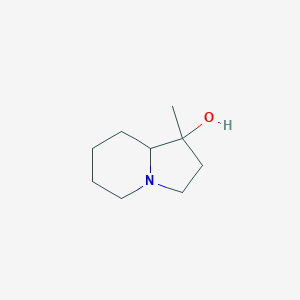
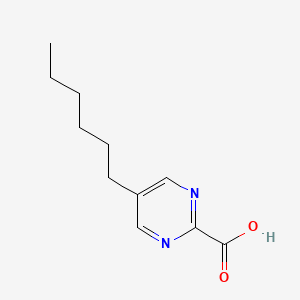
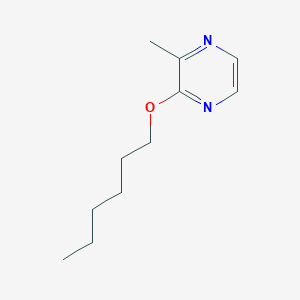
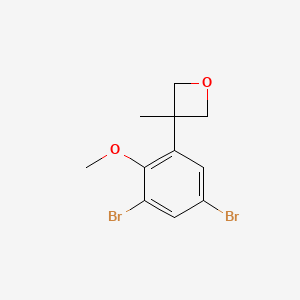
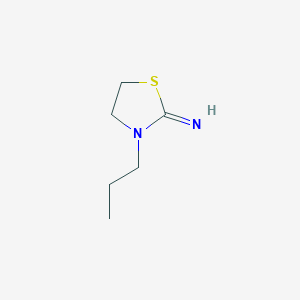
![Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B13098338.png)
